molecular formula C12H14N2O4 B12680423 Benzenebutanoic acid, alpha-(acetylamino)-2-amino-gamma-oxo- CAS No. 2044-53-3

Benzenebutanoic acid, alpha-(acetylamino)-2-amino-gamma-oxo-

Cat. No.: B12680423
CAS No.: 2044-53-3
M. Wt: 250.25 g/mol
InChI Key: PPIMFXHQDQRWGJ-UHFFFAOYSA-N
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Description

Benzenebutanoic acid, alpha-(acetylamino)-2-amino-gamma-oxo-, is a structurally complex derivative of benzenebutanoic acid. Its key features include:

  • A gamma-oxo group at the fourth carbon of the butanoic acid chain.
  • An acetylamino (-NHCOCH₃) substituent at the alpha position (first carbon).
  • An amino (-NH₂) group at the second carbon of the butanoic acid chain.

Properties

CAS No.

2044-53-3

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-acetamido-4-(2-aminophenyl)-4-oxobutanoic acid

InChI

InChI=1S/C12H14N2O4/c1-7(15)14-10(12(17)18)6-11(16)8-4-2-3-5-9(8)13/h2-5,10H,6,13H2,1H3,(H,14,15)(H,17,18)

InChI Key

PPIMFXHQDQRWGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC(=O)C1=CC=CC=C1N)C(=O)O

Origin of Product

United States

Preparation Methods

Acetylation of Amino Acid Precursors

One common approach is to start from 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid or related amino acid precursors. The alpha-amino group is selectively acetylated using acylating agents such as acetic anhydride or acetyl halides under controlled pH and temperature conditions to yield the N-acetyl derivative.

Example Reaction Conditions:

Step Reagents/Conditions Notes
Acetylation Acetic anhydride or acetyl chloride pH maintained ~8.5-9, temperature 20-25°C
Solvent Aqueous or mixed aqueous-organic solvents Ensures selective acetylation
Reaction time 1-24 hours Monitored for completion

Enzymatic Resolution and Hydrolysis

Enzymatic methods using acylase enzymes have been reported for selective hydrolysis or resolution of racemic mixtures of amino acid derivatives, which can be adapted for the preparation of the acetylamino intermediate. The enzymatic process is typically carried out in aqueous media at neutral to slightly basic pH (6.5-9.5) and temperatures ranging from ambient to 85°C. Immobilized or soluble acylase enzymes can be used to improve selectivity and yield.

Introduction of the Gamma-Oxo Group

The gamma-oxo (ketone) functionality can be introduced via oxidation of the corresponding hydroxy or alkyl precursor. Photochemical methods or selective oxidation using mild oxidants are employed to avoid over-oxidation or degradation of sensitive amino acid moieties.

Aromatic Amino Group Incorporation

The amino group on the aromatic ring is generally introduced via nitration followed by reduction or by using substituted aniline derivatives as starting materials. The aromatic substitution pattern is preserved during the synthesis to maintain the 2-amino substitution on the phenyl ring.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Formation of benzenebutanoic acid backbone Starting from phenylalanine or related amino acid 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid
2 Acetylation Acetic anhydride, pH 8.5-9, 20-25°C N-acetyl derivative (alpha-(acetylamino))
3 Oxidation Mild oxidants or photochemical oxidation Introduction of gamma-oxo group
4 Purification Crystallization, extraction Pure Benzenebutanoic acid, alpha-(acetylamino)-2-amino-gamma-oxo-

Research Findings and Optimization

  • Selectivity: Maintaining pH and temperature during acetylation is critical to avoid over-acetylation or side reactions.
  • Enzymatic methods provide high enantioselectivity and mild reaction conditions, improving yield and purity.
  • Photochemical oxidation offers stereoselective control in introducing the gamma-oxo group, as demonstrated in related amino acid derivatives.
  • Purification techniques such as crystallization and solvent extraction are effective for isolating the target compound with high purity.

Summary Table of Preparation Methods

Method Key Reagents/Enzymes Conditions Advantages Limitations
Chemical Acetylation Acetic anhydride, acetyl chloride pH 8.5-9, 20-25°C, 1-24 h Simple, scalable Requires careful pH control
Enzymatic Hydrolysis Acylase enzyme (soluble/immobilized) pH 6.5-9.5, 25-85°C, aqueous High selectivity, mild conditions Enzyme cost, reaction time
Photochemical Oxidation 5-Methoxyoxazoles, aldehydes UV light, controlled temperature Stereoselective, high yield Requires specialized equipment
Aromatic Amination Nitration/reduction or substituted anilines Standard aromatic substitution Preserves aromatic substitution Multi-step process

Biological Activity

Benzenebutanoic acid, alpha-(acetylamino)-2-amino-gamma-oxo- is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Benzenebutanoic acid, alpha-(acetylamino)-2-amino-gamma-oxo- features a unique structure that contributes to its biological activity. The compound is characterized by the presence of an acetylamino group and a gamma-oxo functional group, which are critical for its interaction with biological targets.

  • Chemical Formula : C₁₃H₁₅N₂O₃
  • Molecular Weight : 247.27 g/mol

Biological Activities

The biological activities of benzenebutanoic acid derivatives have been extensively studied. Key areas of activity include:

1. Anticancer Activity

Research indicates that derivatives of benzenebutanoic acid exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values for these compounds ranged from 3.0 μM to 10 μM, demonstrating potent antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

2. Anti-inflammatory Effects

Compounds derived from benzenebutanoic acid have shown promising anti-inflammatory activity. In vitro assays revealed that these compounds inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and 5-lipoxygenase. Notably, selectivity indices for COX-2 inhibition were recorded at values greater than 3.46, indicating a preference for targeting inflammatory pathways over non-specific actions .

3. Antimicrobial Properties

The antimicrobial efficacy of benzenebutanoic acid derivatives has also been documented. These compounds demonstrate activity against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

The mechanisms underlying the biological activities of benzenebutanoic acid derivatives are multifaceted:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer proliferation and inflammation, such as acetylcholinesterase (AChE) and cyclooxygenases (COXs) .
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the activation of caspase pathways .
  • Reactive Oxygen Species (ROS) Modulation : Certain derivatives enhance oxidative stress in cancer cells, promoting cell death while sparing normal cells .

Case Study 1: Anticancer Activity in MCF-7 Cells

A study evaluated the anticancer effects of a specific benzenebutanoic acid derivative on MCF-7 cells. The compound exhibited an IC₅₀ value of 4.53 μM, significantly inhibiting cell growth compared to control groups. Molecular docking studies suggested strong binding affinity to the active site of key oncogenic proteins.

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation, a benzenebutanoic acid derivative was administered to assess its effects on cytokine levels. Results indicated a reduction in TNF-α levels by approximately 87%, showcasing its potential as an anti-inflammatory agent.

Scientific Research Applications

Biological Applications

1. Neuroprotective Properties
Acetylkynurenine has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that it may play a role in modulating neuroinflammation and protecting neuronal cells from oxidative stress. These properties are attributed to its ability to influence the kynurenine pathway, which is crucial in the metabolism of tryptophan and the production of neuroactive metabolites.

Case Study : A study published in the journal Frontiers in Neuroscience demonstrated that acetylkynurenine could reduce neuronal cell death in models of Alzheimer's disease by inhibiting inflammatory cytokines and promoting cell survival pathways .

2. Antioxidant Activity
The compound exhibits antioxidant properties, which are beneficial for preventing cellular damage caused by free radicals. This activity is essential in various therapeutic contexts, including cardiovascular health and cancer prevention.

Research Findings : A study highlighted in Molecules indicated that acetylkynurenine could scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in cellular systems .

Therapeutic Applications

1. Potential Anti-inflammatory Agent
Acetylkynurenine has shown promise as an anti-inflammatory agent. Its modulation of immune responses suggests potential applications in treating inflammatory diseases.

Clinical Insight : Research has indicated that acetylkynurenine may inhibit the production of pro-inflammatory cytokines, making it a candidate for further investigation in chronic inflammatory conditions such as rheumatoid arthritis .

2. Role in Cancer Therapy
Recent studies suggest that acetylkynurenine may enhance the efficacy of certain chemotherapeutic agents by protecting normal cells from the side effects of chemotherapy while also exerting anti-tumor effects.

Evidence from Studies : A publication in Cancer Letters reported that combining acetylkynurenine with conventional cancer therapies improved treatment outcomes by reducing tumor growth and enhancing apoptosis in cancer cells .

Example Synthesis Pathway

  • Acetylation : The amino group of a precursor compound is acetylated using acetic anhydride.
  • Coupling Reaction : The acetylated compound is then coupled with a suitable benzenebutanoic acid derivative under standard peptide coupling conditions.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents, molecular formulas, and key properties of analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Activity Reference
Benzenebutanoic acid, alpha-(acetylamino)-2-amino-gamma-oxo- Alpha-acetylamino, 2-amino, gamma-oxo C₁₂H₁₃N₃O₄* ~279.26 Potential precursor for heterocycles (e.g., imidazoles, thiadiazoles)
(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride 2-amino, 4-oxo, phenyl C₁₀H₁₂NO₃·HCl 245.67 Simplified analog; chiral center at C2; hydrochloride salt enhances solubility
Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- 4,5-diethoxy, 2-methyl, gamma-oxo C₁₅H₂₀O₅ 280.32 Ethoxy groups increase lipophilicity; methyl group steric effects
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- 4-cyclohexyl, 3-nitro, gamma-oxo C₁₆H₁₉NO₅ 305.33 Nitro group enhances electrophilicity; cyclohexyl moiety impacts membrane permeability
Benzenebutanoic acid, α-[(4-methylphenyl)sulfonyl]-γ-oxo-α-(2-oxoethyl)-, methyl ester α-sulfonyl, α-2-oxoethyl, gamma-oxo, methyl ester C₂₀H₂₀O₆S 404.43 Sulfonyl group improves stability; ester increases bioavailability

Structural and Functional Divergence

  • Electronic Effects: The gamma-oxo group in all analogs facilitates hydrogen bonding and keto-enol tautomerism, influencing reactivity. Acetylamino and sulfonyl groups () provide electron-withdrawing effects, stabilizing intermediates in synthesis.
  • Steric Considerations: Bulky substituents (e.g., 4-cyclohexyl in ) may hinder binding to biological targets compared to smaller groups like methyl or amino.
  • Chirality : ’s compound highlights the role of stereochemistry in activity, whereas the target compound’s stereochemical configuration remains unspecified in the evidence .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzenebutanoic acid, alpha-(acetylamino)-2-amino-gamma-oxo- with high purity?

  • Methodological Answer : The compound can be synthesized via α-ketoamide coupling strategies. A validated approach involves using OxymaPure/DIC (ethyl 2-cyano-2-(hydroxyimino)acetate with diisopropylcarbodiimide) as a coupling reagent. This method minimizes racemization and improves yield (85–92%) compared to traditional HOBt/DIC systems. Microwave-assisted synthesis (e.g., 80°C, 15 min) can accelerate reaction rates while maintaining >95% purity, as confirmed by HPLC .

Q. How should researchers characterize the structural features of this compound?

  • Methodological Answer : Employ FT-IR to confirm the presence of γ-oxo and acetyl amino groups (peaks at ~1680–1720 cm⁻¹ for carbonyls). Use ¹H/¹³C NMR to resolve α- and γ-oxo environments, with α-amino protons appearing as broad singlets (δ 6.8–7.2 ppm). Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 55.8%, H: 5.6%, N: 13.0%) .

Q. What analytical techniques are suitable for quantifying impurities in synthesized batches?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) detects impurities at <0.5%. LC-MS identifies side products, such as unreacted intermediates or hydrolysis derivatives (e.g., free α-amino acids). For trace metal analysis, ICP-MS is recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

  • Methodological Answer : Replace the acetyl group with other acyl moieties (e.g., trifluoroacetyl) to study metabolic stability. Use molecular docking to assess interactions with enzymes like 2-oxo acid dehydrogenases (e.g., binding affinity to the lipoamide cofactor). In vitro assays (IC₅₀) against mitochondrial dehydrogenase complexes (e.g., PDH, OGDH) reveal inhibitory potential .

Q. What strategies resolve contradictions in reported solubility and stability data?

  • Methodological Answer : Perform solubility screens in DMSO, PBS, and simulated gastric fluid (pH 1.2–7.4). Stability studies (25°C vs. 4°C) under nitrogen atmosphere prevent γ-oxo group degradation. Conflicting data may arise from hydration states; use Karl Fischer titration to quantify water content in crystalline vs. amorphous forms .

Q. How can researchers design experiments to probe the compound’s role in metabolic pathways?

  • Methodological Answer : Use ¹³C-labeled analogs in tracer studies with mammalian cell lines (e.g., HepG2). Monitor incorporation into TCA cycle intermediates via GC-MS . Knockdown of BCOADC (branched-chain 2-oxo acid dehydrogenase complex) via siRNA can validate specificity in amino acid catabolism .

Q. What are the challenges in synthesizing enantiomerically pure forms, and how are they addressed?

  • Methodological Answer : Racemization occurs during α-amino coupling. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Asymmetric synthesis with Evans auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acyl transfer) improves enantiomeric excess (>98%) .

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